molecular formula C16H26N4O3S B3013965 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448028-88-3

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3013965
CAS No.: 1448028-88-3
M. Wt: 354.47
InChI Key: ZLPBZTUOMZKYKR-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including an indazole ring, a piperidine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and carboxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could have binding affinity for certain biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential to interact with specific molecular targets could make it a candidate for therapeutic applications, such as treating certain diseases or conditions.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide might include other indazole derivatives, piperidine derivatives, and sulfonyl-containing compounds. Examples include:

  • Indazole-3-carboxamides
  • Piperidine-4-carboxamides
  • Methylsulfonyl-substituted compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and the potential for unique biological and chemical properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-19-15-6-4-3-5-13(15)14(18-19)11-17-16(21)12-7-9-20(10-8-12)24(2,22)23/h12H,3-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPBZTUOMZKYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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